2-Hexyldodecanoic acid
Overview
Description
2-Hexyldodecanoic acid, also known as pentadecane-7-carboxylic acid, is a carboxylic acid having branched carbon chains . It is a colorless, viscous liquid with a faint odor . It is insoluble in water but soluble in organic solvents such as ethanol, ether, and chloroform .
Synthesis Analysis
This compound can be synthesized by the Guerbet reaction, which involves the coupling of two alcohol molecules in the presence of a base catalyst to form a dimer . The starting materials are 1-hexanol and 1-decanol, which are reacted in the presence of sodium methoxide or potassium tert-butoxide to form 2-hexyldecanol . This intermediate is then oxidized with potassium permanganate or sodium dichromate to form this compound .
Molecular Structure Analysis
The molecular formula of this compound is C16H32O2 . It has a molecular weight of 256.4241 . The IUPAC Standard InChI is InChI=1S/C16H32O2/c1-3-5-7-9-10-12-14-15 (16 (17)18)13-11-8-6-4-2/h15H,3-14H2,1-2H3, (H,17,18) .
Physical and Chemical Properties Analysis
This compound has a boiling point of 268 °C, a melting point of 18 °C, and a density of 0.874 g/mL at 25 °C . The refractive index n20/D is 1.446 (lit.) .
Scientific Research Applications
1. Supramolecular Aggregates Formation
2-Hexyldodecanoic acid and its derivatives play a role in the formation of supramolecular aggregates. For example, substituted 6-hydroxy-trans-3-hexenoic acids, which are structurally related, have been shown to form complex structural arrays in the solid state through intermolecular hydrogen bonding. This has implications in materials science and nanotechnology for creating structured materials (Strauch et al., 2000).
2. Catalytic Applications
Derivatives of this compound are explored in catalytic applications. For instance, the study of copper-based catalytic anodes for producing biomass-derived chemicals demonstrates the potential of using derivatives of this compound in catalysis (Nam, Taitt, & Choi, 2018).
3. Algae and Marine Biology
Research indicates the presence of this compound derivatives in marine algae, such as Ulva pertusa and Porphyra sp. This discovery is important for understanding the biochemistry of marine organisms and could have implications for marine biotechnology (Kajiwara et al., 1991).
4. Enantiomeric Resolution in Electrophoresis
Enantiomers of racemic 2-hydroxy acids, similar to this compound, can be resolved using capillary zone electrophoresis. This technique is significant in analytical chemistry for separating and analyzing chiral compounds (Nardi et al., 1993).
5. Occurrence in Microalgae
This compound-related compounds, specifically 2-hydroxy acids, have been found in various microalgae species. This discovery is crucial for understanding the metabolic pathways and potential industrial applications of microalgae (Matsumoto, Shioya, & Nagashima, 1984).
Mechanism of Action
Target of Action
As a carboxylic acid with branched carbon chains , it may interact with various enzymes and proteins within the body.
Mode of Action
It has been used as an amidating agent for the suppression of side-chain crystallization during the synthesis of amphiphilic macromolecules . This suggests that it may interact with its targets by forming amide bonds, which could alter the properties of the target molecules and affect their function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Hexyldodecanoic acid. Factors such as pH, temperature, and the presence of other molecules can affect its absorption, distribution, metabolism, and excretion, as well as its interaction with its targets .
Safety and Hazards
Biochemical Analysis
Cellular Effects
Given its role in the synthesis of amphiphilic macromolecules, it could potentially influence cell function by affecting the structure and function of these macromolecules .
Molecular Mechanism
It’s known to act as an amidating agent in the synthesis of amphiphilic macromolecules , which suggests it may interact with biomolecules and potentially influence gene expression.
Metabolic Pathways
Given its role in the synthesis of amphiphilic macromolecules, it may interact with enzymes and cofactors involved in these processes .
Properties
IUPAC Name |
2-hexyldodecanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-3-5-7-9-10-11-12-14-16-17(18(19)20)15-13-8-6-4-2/h17H,3-16H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWFVPGLYAWIAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80303541 | |
Record name | 2-hexyldodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80303541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69848-19-7 | |
Record name | NSC159002 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159002 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-hexyldodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80303541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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